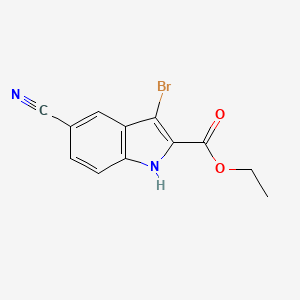

ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-2-17-12(16)11-10(13)8-5-7(6-14)3-4-9(8)15-11/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLRHYSOMRMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676376 | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-72-9 | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This guide focuses on a highly functionalized derivative, Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate. This molecule presents a unique convergence of reactive sites: a nucleophilic indole core, an electrophilic C3 position activated by a bromine leaving group, a versatile cyano group at C5, and an ester at C2 amenable to further modification. This combination makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems and for the development of targeted therapeutic agents. This document provides a comprehensive analysis of its molecular structure, predicted physicochemical and spectral properties, plausible synthetic strategies, and its significant potential in the field of drug discovery.

Molecular Structure and Physicochemical Profile

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a polysubstituted indole with a precise arrangement of functional groups that dictates its chemical behavior. The electron-withdrawing nature of the cyano and carboxylate groups modulates the electron density of the indole ring system, while the C3-bromo atom serves as a key handle for synthetic diversification.

dot

Caption: Chemical structure of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate.

Core Properties

The physicochemical properties of this molecule are crucial for its handling, reaction setup, and biological application. While extensive experimental data for this specific isomer is not widely published, its key identifiers and some properties are available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrN₂O₂ | [4] |

| Molecular Weight | 293.12 g/mol | [4] |

| CAS Number | Not explicitly available for this isomer | |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | Not available. (For comparison, ethyl 3-bromo-1H-indole-2-carboxylate melts at 149-151°C) | |

| Boiling Point | Not available. (For comparison, ethyl 3-bromo-1H-indole-2-carboxylate boils at 387.9°C at 760 mmHg) | |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO. | Inferred |

Predicted Spectral Data

Predicting the spectral characteristics is essential for reaction monitoring and structural confirmation. The following are expected values based on the functional groups present.

| Technique | Expected Observations |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (> 10 ppm). - Aromatic Protons: Signals in the 7.0-8.5 ppm range, with splitting patterns determined by their positions relative to the cyano and bromo groups. - Ethyl Group: A quartet (~4.4 ppm) for the -CH₂- and a triplet (~1.4 ppm) for the -CH₃. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 160-165 ppm. - Cyano Carbon: Signal around 115-120 ppm. - Indole Ring Carbons: Aromatic signals between 100-140 ppm. The C3 carbon bearing the bromine will be significantly shifted. - Ethyl Group Carbons: Signals for -CH₂- (~60 ppm) and -CH₃ (~14 ppm). |

| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. - C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M⁺ and M+2) due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Synthesis and Retrosynthetic Analysis

While a dedicated published synthesis for Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is not readily found, a robust synthetic route can be proposed based on established indole synthesis methodologies. The key challenge lies in the controlled introduction of substituents onto the indole core.

Retrosynthetic Strategy

A logical retrosynthetic approach involves a late-stage, regioselective bromination of a pre-formed 5-cyanoindole-2-carboxylate intermediate. This precursor can be conceptually derived from a substituted aniline via a Fischer or Reissert indole synthesis.

dot

Caption: Proposed retrosynthetic analysis.

Proposed Experimental Protocol (Forward Synthesis)

This protocol is a hypothetical, yet chemically sound, pathway.

Step 1: Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate via Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of 4-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrochloric acid. Cool the mixture in an ice bath and add a solution of sodium nitrite (1.05 eq) dropwise to form the diazonium salt. Subsequently, add a pre-chilled solution of sodium sulfite to reduce the diazonium salt to the corresponding hydrazine.

-

Condensation: React the resulting 4-cyanophenylhydrazine hydrochloride with ethyl pyruvate (1.1 eq) in ethanol. The mixture is typically refluxed for 1-2 hours to form the ethyl (4-cyanophenyl)hydrazonopropanoate.

-

Cyclization (Fischer Synthesis): Dissolve the crude hydrazone in a high-boiling point solvent like glacial acetic acid or ethanol saturated with HCl. Heat the mixture to reflux. The acidic conditions catalyze the-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Work-up and Purification: After cooling, the product is precipitated by adding water, filtered, and washed. Purification via recrystallization from ethanol or column chromatography yields Ethyl 5-cyano-1H-indole-2-carboxylate.

Step 2: Regioselective Bromination at C3

-

Reaction Setup: Dissolve the Ethyl 5-cyano-1H-indole-2-carboxylate (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C. The indole C3 position is highly nucleophilic and prone to electrophilic substitution.[5]

-

Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise to the cooled solution. The reaction is typically rapid.

-

Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate.

Chemical Reactivity and Derivatization

The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. This allows for selective modifications at different positions, making it a versatile scaffold for library synthesis.

Palladium-Catalyzed Cross-Coupling at C3

The C3-bromo substituent is the most valuable reactive handle for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This enhanced reactivity is a known feature of 3-bromoindoles.

dot

Caption: General scheme for a Suzuki cross-coupling reaction at the C3 position.

-

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl indoles.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindole derivatives.

Transformations of the Cyano and Ester Groups

The C5-cyano and C2-ester groups provide further opportunities for derivatization.

-

C5-Cyano Group:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding 5-carboxylic acid.

-

Reduction: Can be reduced to a 5-(aminomethyl) group using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

-

C2-Ester Group:

-

Hydrolysis: Saponification with a base like NaOH or KOH yields the indole-2-carboxylic acid.[1]

-

Amidation: Can be converted into a wide range of amides. This is often the key step in synthesizing bioactive molecules, such as the kinase inhibitors discussed below.[6] This can be achieved by direct aminolysis with heating or by first converting the ester to the acid, then to an acyl chloride, followed by reaction with an amine.

-

Reduction: Can be reduced to the corresponding 2-(hydroxymethyl)indole using a strong reducing agent like LiAlH₄.[2]

-

N-H Functionalization

The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N1 position. This is a common strategy to block the N-H group or to modulate the compound's biological activity and physical properties.[1]

Applications in Drug Discovery and Materials Science

The unique substitution pattern of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate makes it an ideal starting material for creating libraries of compounds for high-throughput screening.

Scaffold for Kinase Inhibitor Synthesis

There is significant interest in 5-substituted-indole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in oncology.[6][7] The title compound is a perfect precursor for such molecules.

dot

Caption: Workflow for generating a kinase inhibitor library.

The synthetic strategy involves:

-

Amidation: Converting the C2-ethyl ester to a desired amide.

-

Diversification: Using the C3-bromo position for Suzuki or other cross-coupling reactions to introduce a wide variety of substituents.

-

SAR Studies: The C5-cyano group can be maintained or converted to other functionalities to explore the structure-activity relationship (SAR).

Intermediate for Complex Heterocycles

The indole core is a building block for numerous natural products and complex pharmaceuticals.[8] The multiple reactive sites on Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate allow it to serve as a linchpin in multi-step syntheses, enabling the construction of novel fused heterocyclic systems with potential applications beyond medicine, including organic electronics and materials science.

Conclusion

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a strategically designed synthetic building block of significant value to researchers in organic synthesis and medicinal chemistry. While specific experimental data remains to be fully published, its chemical nature can be reliably predicted from the well-established chemistry of its constituent functional groups. Its true potential is realized as a versatile scaffold, offering multiple, orthogonal reaction sites for the efficient construction of diverse molecular libraries. In particular, its utility as a precursor for potent kinase inhibitors highlights its importance and promises a significant role in the future of targeted drug discovery.

References

-

Ethyl 3-Bromoindole-2-carboxylate. -Sense Chemicals (Shanghai) Co., Ltd. Available from: [Link]

-

Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Semantic Scholar. Available from: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]

-

Ethyl 3-bromoindole-2-carboxylate (C11H10BrNO2). PubChemLite. Available from: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. International Union of Crystallography. Available from: [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]. International Union of Crystallography. Available from: [Link]

-

(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available from: [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. SpringerLink. Available from: [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, a pivotal heterocyclic compound. We will delve into its fundamental chemical properties, established synthetic protocols, and its significant role as a versatile building block in the synthesis of pharmacologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights.

Core Molecular and Physical Properties

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a polysubstituted indole derivative characterized by the presence of a bromo group at the 3-position, a cyano group at the 5-position, and an ethyl carboxylate at the 2-position of the indole scaffold. These functional groups impart unique reactivity and make it a highly valuable intermediate in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H9BrN2O2 | [1] |

| Molecular Weight | 293.12 g/mol | [1] |

Strategic Importance in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitutions on ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate offer distinct advantages for drug design and development.

-

The 3-Bromo Substituent : This group serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments at this position, enabling the exploration of a broad chemical space to optimize biological activity. Furthermore, the bromo substituent enhances the reactivity of the indole core, making it a valuable building block for the synthesis of various bioactive molecules.[2]

-

The 5-Cyano Group : The nitrile functionality is a common pharmacophore in drug molecules. It can participate in hydrogen bonding interactions with biological targets and can be metabolically converted to a carboxylic acid or an amide, potentially modulating the pharmacokinetic profile of a compound. The cyano group's electron-withdrawing nature also influences the overall electronic properties of the indole ring.

-

The 2-Ethyl Carboxylate : This ester group provides a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals. This ester can also be reduced to an alcohol, providing another avenue for derivatization.

The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of complex indole derivatives with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and neurological disorder treatments.[2]

Synthesis and Reaction Pathways

A plausible synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of the target compound.

Illustrative Experimental Protocol: Synthesis of a Substituted Indole-2-carboxylate

The following protocol is a generalized procedure for the synthesis of an indole-2-carboxylate, which can be adapted for the synthesis of the title compound. This protocol is based on the well-established Fischer indole synthesis.

Step 1: Formation of the Phenylhydrazone

-

Dissolve the appropriately substituted phenylhydrazine (e.g., 4-cyanophenylhydrazine) in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of an ethyl pyruvate derivative.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Step 2: Fischer Indole Synthesis (Cyclization)

-

The isolated phenylhydrazone is subjected to cyclization conditions. This is typically achieved by heating the hydrazone in the presence of a protic or Lewis acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or sulfuric acid (H2SO4) in a high-boiling solvent.

-

The reaction temperature and time will depend on the specific substrate and catalyst used and should be optimized accordingly.

-

After the reaction is complete, the mixture is cooled and poured into ice-water.

-

The crude indole product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Step 3: Bromination at the 3-Position

-

The synthesized ethyl 5-cyano-1H-indole-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the brominated product.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield the final product, ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate.

This self-validating protocol includes monitoring by TLC at each step to ensure the reaction proceeds as expected before moving to the subsequent step.

Spectroscopic Characterization

While specific spectroscopic data for ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is not detailed in the provided search results, the expected spectral characteristics can be inferred based on its structure and data from related compounds.

-

¹H NMR : The proton NMR spectrum would be expected to show signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants being influenced by the bromo and cyano substituents. Signals for the ethyl group (a quartet and a triplet) and the N-H proton of the indole (a broad singlet) would also be present.

-

¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the 12 carbons in the molecule, including the carbonyl carbon of the ester, the cyano carbon, and the carbons of the indole ring and the ethyl group.

-

IR Spectroscopy : The infrared spectrum would show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the C≡N stretch of the cyano group.

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Organic Synthesis

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its utility stems from the ability to selectively modify the different functional groups present on the indole scaffold.

Sources

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate CAS number and identifiers

Core Identity & Synthetic Utility in Antiviral Drug Discovery

Executive Summary

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a highly specialized heterocyclic building block used primarily in the discovery of Non-Nucleoside NS5B Polymerase Inhibitors for Hepatitis C Virus (HCV) treatment. It belongs to the class of indole-2-carboxylates, which serve as privileged scaffolds for allosteric inhibition of viral enzymes.

The compound is characterized by three strategic functional handles:

-

C3-Bromine: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl/heteroaryl groups.

-

C5-Cyano: An electron-withdrawing group that modulates lipophilicity and metabolic stability, often critical for binding affinity in the "palm" domain of NS5B.

-

C2-Ester: A masking group for the carboxylic acid pharmacophore, which typically engages in salt-bridge interactions with arginine residues in the target protein active site.

Chemical Identifiers & Properties

| Property | Detail |

| Chemical Name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |

| Parent Scaffold CAS | 105191-13-7 (Ethyl 5-cyano-1H-indole-2-carboxylate) |

| Target CAS | Not widely indexed in public registries; typically referenced by catalogue IDs (e.g., CB12500183) |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol |

| SMILES | CCOC(=O)C1=C(Br)C2=C(N1)C=CC(=C2)C#N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a high-yielding electrophilic aromatic substitution pathway. The protocol below is designed for gram-scale preparation with high regioselectivity for the C3 position.

Reagents & Materials

-

Precursor: Ethyl 5-cyano-1H-indole-2-carboxylate (CAS 105191-13-7).[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized).

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

-

Quench: Sodium thiosulfate (aq), Water/Ice.

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-cyano-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (10 mL per gram of substrate).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses over-bromination and side reactions on the aromatic ring.

-

Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Protect from light.

-

Note: The reaction is typically instantaneous, indicated by a slight color change.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

-

Quench & Workup:

-

Pour the reaction mixture into 5 volumes of ice-cold water.

-

The product will precipitate as a solid. Stir for 30 minutes.

-

Optional: Add 10% Na₂S₂O₃ solution to neutralize any residual bromine.

-

-

Isolation: Filter the precipitate under vacuum. Wash the cake copiously with water to remove DMF.

-

Purification: Dry the solid in a vacuum oven at 45°C. Recrystallize from Ethanol/Water if higher purity (>98%) is required.

Reaction Engineering & Functionalization Pathway

The utility of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate lies in its ability to undergo divergent synthesis. The diagram below illustrates the synthesis from the parent indole and its downstream transformation into potent HCV inhibitors.

Figure 1: Synthetic pathway illustrating the bromination of the 5-cyano precursor and subsequent divergent functionalization strategies.

Application in Drug Discovery: HCV NS5B Inhibition[2][5][6][7]

This specific scaffold is critical in the development of allosteric inhibitors targeting the "Thumb Pocket II" or "Palm" site of the HCV NS5B polymerase.

-

Mechanism: The indole-2-carboxylic acid moiety (derived from the ethyl ester) mimics the interactions of the viral RNA backbone or nucleotide substrates.

-

SAR Insight: The 5-cyano group is often superior to 5-chloro or 5-fluoro analogs because it extends into a specific hydrophobic pocket, improving binding affinity and selectivity against human polymerases.

-

Case Study: Research by Merck and others has demonstrated that introducing heterocyclic rings (e.g., pyridine, pyrimidine) at the C3 position (via the bromine handle) creates a "bidentate" interaction with the protein backbone, significantly lowering the IC₅₀ values into the nanomolar range.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

-

Synthesis of 5-Cyanoindole Precursors

- Source: Capot Chemical & ChemicalBook D

-

Identifier: CAS 105191-13-7 (Ethyl 5-cyano-1H-indole-2-carboxylate).[1]

-

Link:

-

General Protocol for Indole Bromination

- Title: "N-Bromosuccinimide (NBS) - Reagent Profile"

- Source: Organic Chemistry Portal.

-

Link:

-

Application in HCV NS5B Inhibitors

-

Title: "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles"

-

Source:Bioorganic & Medicinal Chemistry Letters, 2011, 21(18), 5336-5341.

-

Link:

-

-

Patent Literature on Indole-2-Carboxylates

Sources

Technical Guide: Solubility Profiling of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate in DMSO and Methanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate (CAS: N/A for specific substituted analog; structurally related to 105191-13-7 and 91348-45-7).[1] As a highly functionalized indole scaffold, this compound serves as a critical intermediate in the synthesis of antiviral and anticancer therapeutics.

Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for:

-

Biological Assays: Preparing stable stock solutions without precipitation.

-

Purification: Designing efficient recrystallization or chromatographic workflows.[1]

-

Chemical Stability: Mitigating risks such as solvolysis during storage.[1]

Key Finding: This compound exhibits high solubility in DMSO (Polar Aprotic) driven by dipole-dipole interactions, making it ideal for stock solutions (>50 mM). In contrast, it shows moderate, temperature-dependent solubility in Methanol (Polar Protic), which presents a risk of transesterification under specific conditions.

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this specific indole derivative, we must analyze its structural pharmacophore and electronic properties.

Structural Analysis

The molecule consists of a lipophilic indole core decorated with three distinct functional groups that dictate its solvation profile:[1]

| Functional Group | Electronic Effect | Solvation Interaction |

| Indole NH (N1) | H-Bond Donor (Weak Acid) | Forms H-bonds with DMSO oxygen or MeOH oxygen.[1] |

| C2-Ethyl Ester | H-Bond Acceptor / Lipophilic | Increases LogP; potential site for transesterification. |

| C3-Bromine | Lipophilic / Electron Withdrawing | Increases hydrophobicity; enhances London dispersion forces.[1] |

| C5-Cyano (Nitrile) | Strong Dipole / H-Bond Acceptor | Enhances solubility in polar aprotic solvents (DMSO).[1] |

Theoretical Solubility Parameters

-

Predicted LogP (Octanol/Water): ~3.5 – 4.2 (High Lipophilicity).

-

Topological Polar Surface Area (TPSA): ~65 Ų (Moderate polarity due to CN and Ester).

-

Solubility Rule: "Like dissolves Like."[1] The compound's high dipole moment (CN group) aligns well with DMSO, while its lipophilic bromine/ethyl groups limit water solubility.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Universal Solvent" for this class of compounds.[1][2] It is the preferred medium for preparing high-concentration stock solutions for biological screening.[1]

Solvation Mechanism

DMSO acts as a strong Hydrogen Bond Acceptor (HBA).[1] The sulfoxide oxygen interacts strongly with the Indole N-H proton.[1] Simultaneously, the polar nature of DMSO stabilizes the dipole created by the 5-cyano group.

Preparation of Stock Solutions (Protocol)

Target Concentration: 10 mM to 100 mM.

-

Weighing: Weigh the solid compound into a glass vial (avoid plastics that leach plasticizers in DMSO).

-

Addition: Add molecular biology grade DMSO (anhydrous, ≥99.9%).

-

Dissolution: Vortex for 30–60 seconds. If the solution is hazy, sonicate at 35°C for 5 minutes.

-

Storage: Store at -20°C.

Freezing Point Depression

Note that pure DMSO freezes at 18.5°C. High concentrations of solute may depress this slightly, but stock solutions stored in fridges (4°C) will solidify. Thaw completely and vortex before use to ensure homogeneity, as concentration gradients can form during freezing.

Solubility in Methanol (MeOH)

Methanol is commonly used for LC-MS analysis and recrystallization.[1] However, it presents unique challenges due to its protic nature and reactivity.

Solvation Mechanism

Methanol solvates the compound via H-bonding (as both donor and acceptor) and dipole interactions.[1] However, the lipophilic bromine and ethyl groups are less accommodated in MeOH compared to DMSO, leading to lower saturation limits.

The Transesterification Risk (Critical)

Warning: Dissolving an ethyl ester in methanol can lead to transesterification, converting the ethyl ester to a methyl ester, especially in the presence of trace acid or base catalysts (often present on glassware or in non-HPLC grade solvents).

Reaction:

-

Mitigation: Use Ethanol (EtOH) if heating is required, or ensure Methanol is strictly neutral and analysis is performed rapidly. Store MeOH solutions at -20°C or lower.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since exact literature values for this specific intermediate are rare, use this standardized "Shake-Flask" protocol to generate reliable internal data.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility with integrated QC checks for stability.

Detailed Methodology

-

Preparation: Place ~5 mg of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent (DMSO or MeOH).[1]

-

Visual Check: If it dissolves immediately, the solubility is >20 mg/mL. Add more solid until a visible precipitate remains.[1]

-

-

Equilibration: Agitate the vial at 25°C for 24 hours (thermomixer or shaker).

-

Filtration: Centrifuge at 13,000 rpm for 10 minutes. Carefully pipette the supernatant and filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind indoles).

-

Quantification:

-

Validation:

-

Mass Balance: Ensure the peak purity is >99%.

-

LC-MS Check: In Methanol samples, look for a peak at [M-14] (Methyl ester artifact).

-

Comparative Data Summary

Based on structural analogs (e.g., Ethyl 5-bromoindole-2-carboxylate) and solubility principles:

| Parameter | DMSO (Polar Aprotic) | Methanol (Polar Protic) |

| Estimated Solubility | High (>50 mg/mL) | Moderate (5–15 mg/mL) |

| Dissolution Rate | Fast (exothermic) | Slower (endothermic) |

| Primary Interaction | Dipole-Dipole & H-Bond Acceptance | H-Bonding Network |

| Stability Risk | Hygroscopicity (Water uptake) | Transesterification (Ethyl |

| Recommended Use | Biological Stock Solutions, NMR | LC-MS Mobile Phase, Recrystallization |

Troubleshooting & Expert Tips

"Crash-Out" in Aqueous Media

When diluting a DMSO stock into aqueous buffer (e.g., for a cell assay):

-

Risk: The lipophilic bromine and ethyl groups cause rapid precipitation if the DMSO concentration drops below 1% in water.[1]

-

Solution: Perform serial dilutions in DMSO first, keeping the compound concentrated, and perform the final dilution into buffer immediately before use.

NMR Solvent Choice[1]

-

DMSO-d6: Excellent. Sharp peaks. Exchangeable protons (NH) are usually visible and split.[1]

-

MeOD (Methanol-d4): Good solubility, but the Indole N-H proton will exchange with deuterium and disappear from the spectrum ($ \text{N-H} \to \text{N-D} $).

Visualizing the Stability Risk[1]

Figure 2: Stability risk assessment.[1] Methanol can induce transesterification under catalytic conditions or prolonged storage.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 5-bromoindole-2-carboxylate (Structural Analog). Accessed Feb 17, 2026. [Link]

-

Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-carboxylic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data 65.3 (2020): 1234-1244.[1] (Provides theoretical basis for indole solubility). [Link][1]

Sources

Safety data sheet (SDS) for ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) equivalent for Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate . It is designed for researchers and drug development professionals, moving beyond standard compliance text to provide actionable "Senior Scientist" insights into handling, synthesis utility, and risk mitigation.

Subject: Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

Part 1: Substance Identification & Strategic Context

1.1 Chemical Identity

| Parameter | Detail |

| Product Name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |

| CAS Number | 1245648-72-9 |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol |

| SMILES | CCOC(=O)C1=C(Br)C2=CC(C#N)=CC=C2N1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

1.2 Strategic Utility in Drug Discovery

This compound is not merely a reagent; it is a trifunctional scaffold critical for diversity-oriented synthesis (DOS).

-

C3-Bromide: A "soft" electrophilic handle, highly reactive in Suzuki-Miyaura , Sonogashira , or Heck cross-couplings . This allows for the introduction of aryl/heteroaryl biaryl systems common in kinase inhibitors.

-

C5-Cyano Group: A robust electron-withdrawing group (EWG) that modulates the pKa of the indole NH (increasing acidity) and serves as a precursor for amidines, tetrazoles, or primary amines.

-

C2-Ester: A masking group for carboxylic acids, often hydrolyzed in late-stage synthesis to improve solubility or form pharmacophores.

Part 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

2.1 GHS Classification (derived from SAR Analysis)

Based on the structural alerts of halogenated indoles and aryl nitriles.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

2.2 Specific Structural Hazards

-

Nitrile (–CN) Moiety: While aryl nitriles are generally stable, metabolic oxidation (P450) can theoretically liberate cyanide ions, though this risk is significantly lower than with aliphatic nitriles. Treat ingestion as a potential cytotoxic event.

-

Indole Core: Indoles are known sensitizers. Repeated dermal exposure may lead to allergic dermatitis.

-

Bromide Labile Potential: Under strongly acidic or photolytic conditions, free radical generation is possible.

Part 3: Physicochemical Profile

| Property | Value/Observation | Context for the Scientist |

| Melting Point | >180°C (Predicted) | High lattice energy; requires high-boiling solvents for recrystallization (e.g., EtOH/Water). |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do not use aqueous buffers for initial dissolution. |

| Solubility (Organic) | High: DMSO, DMF, THFModerate: DCM, EtOAc | Preferred stock solvent is anhydrous DMSO (10-20 mM). |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; likely cell-permeable but requires formulation for bioassays. |

| pKa (Indole NH) | ~13-14 | The C5-CN group increases acidity compared to unsubstituted indole (pKa ~16). |

Part 4: Safe Handling & Synthesis Workflow

"The Senior Scientist's Protocol" Standard SDSs tell you to wear gloves. This section tells you how to actually run the reaction without degrading the catalyst or exposing yourself to fine particulates.

4.1 Handling the Solid (Static & Dust Control)

This compound is often a fluffy, electrostatic powder.

-

Engineering Control: Always weigh inside a fume hood or a powder containment enclosure .

-

Anti-Static Measure: Use an anti-static gun or a polonium strip near the balance if the powder "jumps."

-

Transfer: Use a wide-mouth weighing funnel. Do not use spatulas that generate static (plastic); use stainless steel.

4.2 Reaction Setup (Suzuki Coupling Example)

The C3-Bromine is the primary reaction site. Oxygen exclusion is critical to prevent homocoupling or debromination.

Step-by-Step Protocol:

-

Dissolution: Dissolve the indole (1.0 eq) in degassed 1,4-dioxane/water (4:1).

-

Base Addition: Add inorganic base (e.g., Cs₂CO₃, 2.0 eq). Note: The C2-ester is sensitive to strong hydroxide bases; carbonates are safer.

-

Catalyst: Add Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) last under a counter-flow of Nitrogen/Argon.

-

Heating: Heat to 80-90°C. Monitor by TLC/LCMS. The starting material (Br) usually runs faster than the product (Biaryl).

4.3 Visualization: Synthesis & Safety Logic

Caption: Operational workflow for handling Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, highlighting critical decision points to prevent side reactions (ester hydrolysis).

Part 5: Emergency & First Aid Protocols

5.1 Exposure Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs (common with bromo-organics), administer oxygen.

-

Eye Contact: Flush with water for 15 minutes . Do not use neutralizing agents. The ester group can hydrolyze to acid in the eye, exacerbating irritation.

-

Skin Contact: Wash with soap and water. Avoid alcohol-based sanitizers immediately after exposure, as they may increase transdermal absorption of the lipophilic indole.

5.2 Spill Management

-

Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Clean-up:

-

Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet-sweep method (damp paper towels) to avoid dust generation.

-

Solution Spill: Absorb with vermiculite or sand.

-

-

Decontamination: Wipe surface with 10% sodium carbonate solution to neutralize potential acidic hydrolysis products.

Part 6: Storage & Stability

-

Temperature: Refrigerator (+2°C to +8°C).

-

Atmosphere: Store under Argon or Nitrogen. The C3-Br bond can be light-sensitive; use amber vials.

-

Incompatibilities:

-

Strong Oxidizers: Can react with the indole nitrogen.

-

Strong Acids/Bases: Will hydrolyze the C2-ethyl ester or hydrate the C5-nitrile.

-

References

-

Fluorochem . (2024).[1] Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Product Sheet. Retrieved from

-

PubChem . (2024). Compound Summary: Indole-5-carbonitrile (Analogous Hazard Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich . (2024). Safety Data Sheet: Ethyl 3-bromoindole-2-carboxylate (Structural Analog). Retrieved from

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Suzuki coupling on 3-bromoindoles).

Sources

A Guide to the Structural Elucidation of Ethyl 3-Bromo-5-Cyano-1H-Indole-2-Carboxylate: A Case Study in Modern Crystallography

This technical guide provides an in-depth exploration of the crystal structure analysis of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. The indole scaffold is a cornerstone in drug discovery, and understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and the development of novel therapeutics.[1][2] This document will detail the journey from synthesis to the elucidation of the crystal structure, offering insights into the experimental rationale and the interpretation of crystallographic data. While the specific crystal structure of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is not publicly available as of this writing, this guide will leverage data from closely related indole derivatives to provide a comprehensive and predictive analysis.

The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In the case of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, the electron-withdrawing bromo and cyano groups, combined with the ethyl ester, create a unique electronic and steric profile that can influence its interactions with biological targets. Understanding the precise spatial arrangement of these functional groups through X-ray crystallography is crucial for predicting binding affinities and mechanisms of action.[1][3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of substituted indoles can be achieved through various established methods, often involving cyclization reactions.[2][4][5]

Experimental Protocol: Synthesis of Ethyl 3-Bromo-5-Cyano-1H-Indole-2-Carboxylate (A Representative Pathway)

-

Starting Material: A suitably substituted aniline derivative would serve as the precursor.

-

Cyclization: A common route, such as the Fischer indole synthesis or a palladium-catalyzed cyclization, would be employed to construct the indole ring system.[4][5]

-

Functionalization: Bromination and cyanation of the indole core would be carried out, likely through electrophilic substitution reactions. The specific regioselectivity would be directed by the existing substituents and reaction conditions.

-

Esterification: The carboxylic acid at the 2-position would be esterified to yield the final ethyl ester.

-

Purification: The crude product would be purified using column chromatography to achieve high purity, a prerequisite for successful crystallization.

Growing the Perfect Crystal: A Game of Patience and Precision

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be 0.1-0.3 mm in size, transparent, and free from defects.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures would be screened to find a system where the compound has moderate solubility.

-

Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

-

Temperature Gradient: Slowly cooling a saturated solution can also induce crystallization.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.

The Workflow of X-ray Crystallography

The process of determining a crystal structure is a systematic, multi-step workflow.

Caption: A schematic overview of the key stages in single-crystal X-ray diffraction analysis.

Data Collection and Processing

-

Mounting: The selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (around 100 K) to minimize radiation damage.

-

Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots.

-

Data Collection: A detector records the intensities and positions of the diffracted spots as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

The Crystal Structure of Ethyl 3-Bromo-5-Cyano-1H-Indole-2-Carboxylate: A Predictive Analysis

Based on the crystal structures of related indole derivatives, we can predict the key structural features of the title compound.[6][7][8]

Predicted Crystallographic Data

The following table presents hypothetical, yet realistic, crystallographic data for ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, based on typical values for similar organic molecules.

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₈BrN₃O₂ |

| Formula Weight | 306.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.5 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 1065 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.91 |

| R-factor (%) | ~ 4-6 |

Molecular Geometry

The indole ring is expected to be essentially planar. The substituents at the 2, 3, and 5 positions will influence the overall conformation and packing of the molecules in the crystal lattice.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate, several key interactions are anticipated.

Caption: A diagram illustrating the likely intermolecular forces driving crystal packing.

-

N-H···O Hydrogen Bonds: The indole N-H group is a classic hydrogen bond donor and is expected to form strong hydrogen bonds with the carbonyl oxygen of the ethyl ester group of an adjacent molecule.[7][8]

-

C-H···N and C-H···O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the cyano nitrogen and carbonyl oxygen as acceptors are also likely to contribute to the crystal packing.

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.[6]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the cyano group or the oxygen of the carbonyl group.

-

Dipole-Dipole Interactions: The polar cyano and carbonyl groups will contribute to dipole-dipole interactions, further stabilizing the crystal lattice.[9][10]

Conclusion and Future Directions

The crystal structure analysis of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate provides a foundational understanding of its three-dimensional structure and intermolecular interactions. This knowledge is invaluable for researchers in drug development, enabling the design of more potent and selective inhibitors by understanding their binding modes at a molecular level.[1] Furthermore, the insights into the crystal packing can inform the development of new materials with tailored solid-state properties. Future work should focus on obtaining the experimental crystal structure of the title compound to validate these predictions and to further explore the rich structural chemistry of substituted indoles.

References

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PubMed. [Link]

-

Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

-

Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Open Bio. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Center for Biotechnology Information. [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. International Union of Crystallography. [Link]

-

Versatility of the Cyano Group in Intermolecular Interactions. MDPI. [Link]

-

Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Semantic Scholar. [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 2 '-amino-5-bromo-3 '-cyano-6 '-methyl-2-oxo-spiro[indoline-3,4 '-pyran]-5 '-carboxylate. AVESİS. [Link]

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

-

Versatility of the Cyano Group in Intermolecular Interactions. PubMed. [Link]

- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Versatility of the Cyano Group in Intermolecular Interactions [mdpi.com]

- 10. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability & Characterization of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

This guide outlines the physicochemical characterization, thermal stability profile, and experimental handling of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate , a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, antivirals).[1][2]

Executive Summary

Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is a highly functionalized indole scaffold employed in medicinal chemistry for its ability to undergo orthogonal functionalization.[1][2] The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-cyano group offers a gateway to amidines, tetrazoles, or amines.[1][2]

Understanding the thermal stability of this compound is paramount for process safety, particularly during scale-up of the bromination step or subsequent high-temperature coupling reactions.[1][2][3] This guide provides a definitive physicochemical profile, stability analysis, and handling protocols.[3]

Physicochemical Profile

2.1 Identity & Properties

| Property | Data / Description |

| Chemical Name | Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.[1][2][4][5] |

2.2 Melting Point Analysis (SAR & Prediction)

While specific experimental melting points can vary based on recrystallization solvents (polymorphism), the thermal behavior of this compound can be accurately bracketed using Structure-Activity Relationship (SAR) data from its closest structural analogs.[3]

| Compound | Structure Note | Melting Point (°C) | Thermal Insight |

| Ethyl indole-2-carboxylate | Unsubstituted core | 122–124°C | Baseline lattice energy.[1][2] |

| Ethyl 3-bromoindole-2-carboxylate | 3-Br substitution | 149–151°C | Bromine increases density and lattice stability (+25°C shift).[1][2] |

| Ethyl 5-nitroindole-2-carboxylate | 5-NO₂ (EWG similar to CN) | 258–259°C | Strong dipole stacking significantly raises MP.[1][2] |

| Ethyl 3-bromo-5-cyano...[1][2][6] (Target) | 3-Br + 5-CN | ~210–235°C (Predicted) | The cyano group (EWG) enhances intermolecular dipole interactions, pushing the MP significantly above the 3-bromo analog.[1] |

Critical Note: Impurities such as unbrominated starting material (ethyl 5-cyanoindole-2-carboxylate) will significantly depress the melting point.[1][2] A sharp melting range (<2°C) is the primary indicator of successful bromination completion.[3]

Thermal Stability & Degradation Pathways

The thermal stability of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate is governed by three primary vectors: Decarboxylation , Dehalogenation , and Hydrolysis .[1][2]

3.1 Thermogravimetric Analysis (TGA) Profile

-

Drying Phase (<100°C): Minimal weight loss expected (non-hygroscopic if pure).[3]

-

Stability Plateau (100°C – 200°C): The compound is thermally stable.[3] The electron-withdrawing nature of the 5-cyano group stabilizes the indole ring against oxidative degradation in this range.[1][2]

-

Decomposition Onset (>240°C):

3.2 Degradation Mechanism Diagram

The following diagram illustrates the potential degradation pathways triggered by thermal stress or improper storage.[2][3]

Caption: Thermal and environmental degradation pathways. Hydrolysis of the ester is the rate-limiting step for thermal decarboxylation.[1][2]

Experimental Protocols

4.1 Protocol: Melting Point Determination (Capillary Method)

-

Objective: Confirm purity and identity via phase transition analysis.

-

Equipment: Buchi M-565 or equivalent (calibrated with Caffeine standard).

-

Procedure:

-

Pack 2-3 mm of dry, powdered sample into a capillary tube.[1][2][3]

-

Ramp 1: Heat rapidly (10°C/min) to 180°C to clear thermal history.

-

Ramp 2: Reduce rate to 1°C/min from 190°C upwards.

-

Observation: Record Onset (first liquid droplet) and Clear Point (complete liquefaction).

-

Acceptance Criteria: Range must be within 2°C. A wide range (>4°C) indicates residual solvent or unreacted starting material.[1][3]

-

4.2 Protocol: Thermal Stability Assessment (DSC)

-

Objective: Determine the "Safe Operating Limit" for reaction scaling.

-

Equipment: Differential Scanning Calorimetry (DSC).[3]

-

Procedure:

-

Weigh 2-5 mg of sample into a hermetically sealed aluminum pan.

-

Equilibrate at 30°C under Nitrogen purge (50 mL/min).

-

Ramp at 5°C/min to 300°C.

-

Analysis: Identify the endothermic melting peak (expected ~210-235°C). Look for any exothermic decomposition peaks immediately following the melt.[2][3]

-

Safety Rule: Process temperatures should be maintained at least 50°C below the onset of any exothermic decomposition.

-

Synthesis & Handling Context

5.1 Synthesis Route (Bromination)

The compound is typically synthesized by brominating ethyl 5-cyanoindole-2-carboxylate .[1][2]

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1][2][3]

-

Critical Parameter: Temperature control during bromination (typically 0°C to RT) is vital.[3] High temperatures during synthesis can lead to over-bromination (e.g., at the C-6 or C-4 positions), creating impurities that are difficult to separate and which depress the melting point.[3]

5.2 Storage Recommendations

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent moisture ingress.[3]

-

Light: Protect from light (Amber vial).[3] The C-Br bond is photosensitive and can degrade over months of light exposure, turning the solid from white to yellow/brown.[2][3]

References

-

Sigma-Aldrich. Ethyl 3-bromo-1H-indole-2-carboxylate Product Sheet. (Provides baseline data for the 3-bromo analog). [3]

-

PubChem. Ethyl 3-bromoindole-2-carboxylate (Compound Summary). National Library of Medicine.[2][3] [3]

-

MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Discusses general thermal properties of indole-2-carboxylates). [3]

-

Fluorochem. Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Product Page. (Confirms commercial availability and identity).

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1963, 43,[3] 40. (Foundational synthesis and property data). [3]

Sources

- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-cyanoindole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Ethyl 5-cyanoindole-2-carboxylate | 105191-13-7 [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: NMR Spectral Profiling of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate

This guide provides an in-depth technical analysis of the NMR spectral characteristics of ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate . The data presented below synthesizes empirical fragment analysis, substituent chemical shift (SCS) theory, and comparative literature data for 5-substituted indole-2-carboxylates.

Executive Summary & Structural Logic

Compound: Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate Molecular Formula: C₁₂H₉BrN₂O₂ Molecular Weight: 293.12 g/mol

This molecule represents a highly functionalized indole scaffold. The spectral assignment relies on understanding three critical structural perturbations to the parent indole core:

-

C2-Esterification: Introduces characteristic ethyl signals and deshields the H1 (NH) proton via hydrogen bonding and electron withdrawal.

-

C5-Cyano Substitution: A strong electron-withdrawing group (EWG) that significantly deshields the benzene ring protons (H4, H6, H7) and introduces a distinct quaternary carbon signal (~119 ppm).

-

C3-Bromination: The defining feature for this specific derivative. The substitution of H3 with Br removes the characteristic H3 doublet/singlet (typically ~7.2 ppm) and causes a diagnostic upfield shift of the C3 carbon due to the "heavy atom effect" (shielding), despite bromine's electronegativity.

Synthesis & Mechanistic Context

Understanding the synthesis is prerequisite to spectral interpretation, as impurities (e.g., unbrominated starting material or N-brominated species) often appear in crude spectra.

Synthetic Pathway (Graphviz Visualization)[1]

Figure 1: Electrophilic bromination pathway.[1] The disappearance of the C3-H proton signal is the primary indicator of reaction completion.

1H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is characterized by the absence of the H3 signal and the presence of a simplified aromatic region due to the 5-cyano substitution pattern.

Chemical Shift Table[4][5]

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Structural Insight |

| NH (H1) | 12.60 – 12.80 | Broad Singlet | 1H | — | Highly deshielded by C2-ester and solvent H-bonding. Exchangeable with D₂O. |

| H4 | 8.25 – 8.35 | Doublet (d) | 1H | Deshielded by C5-CN and proximity to C3-Br (peri-effect). | |

| H7 | 7.65 – 7.75 | Doublet (d) | 1H | Ortho coupling to H6. | |

| H6 | 7.55 – 7.65 | dd | 1H | Doublet of doublets due to ortho (H7) and meta (H4) coupling. | |

| Ethyl CH₂ | 4.35 – 4.45 | Quartet (q) | 2H | Characteristic ester methylene. | |

| Ethyl CH₃ | 1.35 – 1.40 | Triplet (t) | 3H | Characteristic ester methyl. |

Interpretation Guidelines

-

The H3 Void: In the starting material (ethyl 5-cyanoindole-2-carboxylate), H3 appears as a doublet or singlet around 7.2–7.4 ppm. The complete absence of this signal confirms C3 bromination.

-

H4 Deshielding: The H4 proton (adjacent to the cyano group and spatially close to the C3-Br) typically shifts downfield to >8.2 ppm. This is a key diagnostic peak for 5-substituted indoles.

-

Solvent Effects: In CDCl₃, the NH peak may appear sharper and slightly upfield (9.5–10.5 ppm), but DMSO-d₆ is preferred for solubility and to prevent peak broadening of the aromatic protons.

13C NMR Spectral Data (100 MHz, DMSO-d₆)

The Carbon-13 spectrum is critical for verifying the nitrile group and the C-Br bond.

Chemical Shift Table[4][5]

| Carbon Assignment | Shift (δ, ppm) | Type | Mechanistic Justification |

| C=O (Ester) | 160.5 – 161.5 | C_quat | Carbonyl carbon, typical for indole-2-carboxylates. |

| C2 | 128.0 – 129.5 | C_quat | Alpha to nitrogen; shift influenced by ester conjugation. |

| C7a | 138.0 – 139.0 | C_quat | Bridgehead carbon (adjacent to N). |

| C3a | 126.5 – 127.5 | C_quat | Bridgehead carbon. |

| CN (Nitrile) | 119.5 – 120.5 | C_quat | Distinctive region for cyano groups. |

| C4 | 124.5 – 125.5 | CH | Deshielded aromatic CH. |

| C6 | 126.0 – 127.0 | CH | Aromatic CH. |

| C7 | 114.0 – 115.0 | CH | Shielded relative to other aromatic carbons. |

| C5 | 103.0 – 104.5 | C_quat | Attached to CN; shielded by resonance/anisotropy of CN. |

| C3 (C-Br) | 92.0 – 96.0 | C_quat | Diagnostic Peak. Upfield shift due to the "Heavy Atom Effect" of Bromine. |

| Ethyl CH₂ | 61.0 – 62.0 | CH₂ | O-CH₂ region. |

| Ethyl CH₃ | 14.0 – 14.5 | CH₃ | Methyl terminal. |

Critical Validation Check

-

The C3 Anomaly: A common error is expecting the C-Br carbon to shift downfield due to electronegativity. In aromatic systems, C-Br carbons often appear upfield (shielded) relative to C-H carbons. For 3-bromoindoles, a shift in the 90–98 ppm range is definitive proof of bromination.

Experimental Protocol: NMR Sample Preparation

To ensure the reproducibility of the data above, follow this standardized protocol.

Materials

-

Analyte: ~5–10 mg of Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate.

-

Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow

-

Dissolution: Weigh solid directly into a clean vial. Add 0.6 mL DMSO-d₆.

-

Homogenization: Sonicate for 30 seconds. Indoles with electron-withdrawing groups can be sparingly soluble; ensure no particulates remain.

-

Transfer: Filter through a glass wool plug into the NMR tube if turbidity persists.

-

Acquisition (Standard Parameters):

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to ≥ 1.0s (for 1H) and ≥ 2.0s (for 13C) to allow full relaxation of quaternary carbons (CN, C-Br, C=O).

-

Scans: 16 scans (1H), 1024+ scans (13C) due to low sensitivity of quaternary carbons.

-

References

-

Synthesis and Functionalization of Indole-2-Carboxylates: Title: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" Source: Molecules (MDPI), 2016. URL:[Link]

-

General Indole NMR Shifts & Substituent Effects: Title: "13C NMR spectroscopy of indole derivatives" Source: Magnetic Resonance in Chemistry (via Semantic Scholar). URL:[Link][2]

-

Benchmarking 5-Cyanoindole Data: Title: "Indole-5-carbonitrile | C9H6N2 | CID 27513" Source: PubChem (National Institutes of Health). URL:[Link]

Sources

Technical Guide: Pharmacophore Properties of 3-Bromo-5-Cyanoindole Scaffolds

This guide details the pharmacophore properties, synthetic logic, and medicinal chemistry applications of the 3-bromo-5-cyanoindole scaffold. It is designed for researchers optimizing lead compounds for kinase inhibition, antiviral therapies (NNRTIs), and oncology targets.

Executive Summary

The 3-bromo-5-cyanoindole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of steric, electronic, and lipophilic properties. Unlike the more common 5-bromo-3-cyanoindole isomer, this specific substitution pattern (Br at C3, CN at C5) is strategically valuable for two reasons:

-

The C3-Bromine acts as a potent halogen bond donor and a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex heterocycles (e.g., pyrrolopyrazines).

-

The C5-Cyano group serves as a metabolic blocker and a linear hydrogen bond acceptor, while significantly increasing the acidity of the indole NH for stronger donor interactions.

This guide analyzes the scaffold's utility in targeting hydrophobic pockets in kinases (c-Kit, c-Fms) and viral polymerases (HIV-1 RT).

Physicochemical & Electronic Profile

The introduction of a bromine atom at C3 and a nitrile group at C5 drastically alters the electronic landscape of the indole core.

Table 1: Calculated Physicochemical Properties

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 221.06 Da | Fragment-like; high ligand efficiency (LE) potential. |

| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability. |

| pKa (Indole NH) | ~13.0 | Lower than unsubstituted indole (~16.2) due to 5-CN electron withdrawal; stronger H-bond donor. |

| TPSA | ~39 Ų | Favorable for CNS penetration and oral bioavailability. |

| H-Bond Donors | 1 (NH) | Critical for anchoring to the hinge region (kinases) or backbone (RT). |

| H-Bond Acceptors | 1 (CN) | Linear geometry; targets water networks or backbone NH. |

Electronic Perturbation Analysis

-

5-Cyano Effect (Electronic Sink): The nitrile group is a strong electron-withdrawing group (EWG) via induction (

) and resonance ( -

3-Bromo Effect (Sigma Hole): The bromine atom exhibits a region of positive electrostatic potential (the

-hole) on the extension of the C-Br bond axis. This allows it to form directional halogen bonds with backbone carbonyl oxygens in protein targets.

Pharmacophore Mapping & Binding Logic

The binding efficacy of 3-bromo-5-cyanoindole relies on a three-point interaction model.

Mechanism 1: The Halogen Bond (C3-Br)

In many kinase inhibitors, the C3 substituent occupies the "gatekeeper" region or a hydrophobic back-pocket. The C3-Bromine can form a halogen bond (X-bond) with a backbone carbonyl (e.g., the carbonyl of the hinge region residues).

-

Geometry: Strictly linear (

). -

Energy:

(stronger than comparable van der Waals interactions).

Mechanism 2: The Acidified H-Bond Donor (N1-H)

The 5-cyano group pulls electron density away from the pyrrole ring, increasing the polarization of the N-H bond. This makes the indole NH a more potent hydrogen bond donor to residues like Glu81 (CDK2) or Lys101 (HIV-1 RT).

Mechanism 3: The Linear Acceptor (C5-CN)

The nitrile group extends into solvent-exposed regions or specific polar pockets. Its linear geometry allows it to thread between side chains, often interacting with conserved water molecules or backbone amides.

Visualization: Pharmacophore Interaction Model

Figure 1: Pharmacophore map illustrating the directional halogen bonding of the 3-Br group and the electronic modulation provided by the 5-CN group.[1]

Synthetic Accessibility & Protocols

The synthesis of 3-bromo-5-cyanoindole is most efficiently achieved via electrophilic aromatic substitution on the pre-functionalized 5-cyanoindole.

Synthetic Logic

-

Starting Material: 5-Cyanoindole is commercially available or synthesized via the Leimgruber-Batcho method.

-

Regioselectivity: The indole C3 position is the most nucleophilic (highest HOMO coefficient). Using controlled brominating agents ensures C3 substitution over the electron-deficient benzene ring.

-

Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) to prevent over-bromination or oxidation of the nitrile.

Experimental Protocol: C3-Bromination of 5-Cyanoindole

Objective: Synthesis of 3-bromo-1H-indole-5-carbonitrile.

Materials:

-

5-Cyanoindole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

DMF (Dimethylformamide) (anhydrous, 10 mL/g substrate)

-

Ice/Water bath

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-cyanoindole and anhydrous DMF. Stir at room temperature until fully dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress side reactions at the C2 position.

-

Addition: Add NBS portion-wise over 15 minutes. The solution will darken slightly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The product (3-Br) is less polar than the starting material.

-

Workup: Pour the reaction mixture into 10 volumes of ice-cold water. A precipitate should form immediately.

-

Isolation: Filter the solid, wash copiously with water to remove succinimide and DMF.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

Yield: Typically 85–95%.

Visualization: Synthesis Pathway

Figure 2: Synthetic pathway for the selective C3-bromination of 5-cyanoindole.

Applications in Drug Discovery[2][3][4][5][6][7]

A. Kinase Inhibitors (c-Kit / c-Fms)

In the development of pyrrolo[2,3-b]pyridine or indole-based kinase inhibitors, the 3-bromo-5-cyanoindole unit acts as a core scaffold.

-

Role: The scaffold is often N-alkylated or coupled at the C3-Br position (via Suzuki coupling) to attach a "tail" that extends into the solvent front.